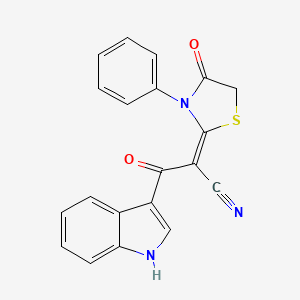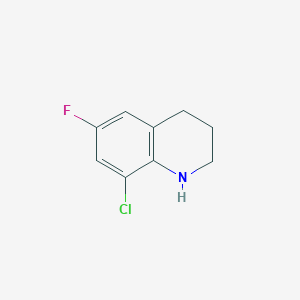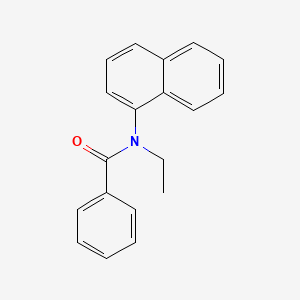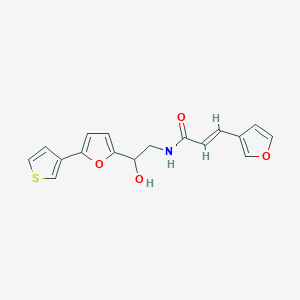
(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile is a useful research compound. Its molecular formula is C20H13N3O2S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application of propaneitrile derivatives, which may include compounds structurally related to "(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile," is in the inhibition of corrosion of tin in sodium chloride solutions. These compounds have been investigated for their effectiveness as mixed-type inhibitors, demonstrating the ability to adsorb onto the tin surface and protect it from corrosion without altering the corrosion mechanism. The study utilized techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and electrochemical frequency modulation (EFM) to elucidate the inhibition mechanisms and the effect of temperature on corrosion inhibition. The experimental data fit the Freundlich adsorption isotherm, indicating the adsorption process's nature (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Antimicrobial and Antitumor Activity
Another significant application of related derivatives is in medicinal chemistry, where they are evaluated for their antimicrobial and antitumor activities. For instance, thiazolidinone derivatives have shown promising results in inhibiting the growth of various microbial organisms, including both Gram-positive and Gram-negative bacteria, as well as different types of fungi. These compounds were synthesized through a series of reactions involving aromatic aldehydes and demonstrated higher activity against Gram-positive bacteria compared to Gram-negative bacteria. The antimicrobial evaluation was conducted against selected species of bacteria and fungi, highlighting the potential of these compounds as antimicrobial agents (Shedid & Ali, 2018).
Furthermore, derivatives of "this compound" have been synthesized and evaluated for their anticancer properties. These studies involve the design and synthesis of novel compounds, their pharmacological evaluation, and molecular docking studies to understand their mechanism of action. Some derivatives have been found highly promising as analgesic compounds, with significant anti-inflammatory activity demonstrated through increased reaction times compared to standard drugs. Molecular docking studies have provided insights into the compounds' interaction with biological targets, offering a basis for further development and optimization (Kerzare et al., 2016).
Propiedades
IUPAC Name |
(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c21-10-15(19(25)16-11-22-17-9-5-4-8-14(16)17)20-23(18(24)12-26-20)13-6-2-1-3-7-13/h1-9,11,22H,12H2/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMHIVMKNZBIQK-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C(C#N)C(=O)C2=CNC3=CC=CC=C32)S1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C(/C#N)\C(=O)C2=CNC3=CC=CC=C32)/S1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2913047.png)


![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913050.png)
![2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2913051.png)

![(1S,3R)-3-Methoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride](/img/structure/B2913056.png)
![4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B2913057.png)


![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)
![N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2913063.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2913067.png)